molecular formula C8H4BrF3N2 B13469066 3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13469066
M. Wt: 265.03 g/mol
InChI Key: UIZBHJCPHYYALJ-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups attached to a pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . Another method involves the selective trifluoromethylation of pyridine derivatives using nucleophilic CF3 sources such as Togni Reagent I .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and nucleophilic CF3 sources. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups on the pyrrolo[2,3-c]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure features a bromine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.

  • Molecular Formula : C8H4BrF3N2
  • Molecular Weight : 265.03 g/mol
  • CAS Number : 1256818-71-9

The primary biological activity of this compound appears to be its role as a kinase inhibitor, specifically targeting Fibroblast Growth Factor Receptors (FGFRs). The inhibition of FGFRs leads to several downstream effects:

  • Cell Proliferation : Inhibition results in decreased cell proliferation.
  • Apoptosis : The compound promotes apoptosis in cancer cells through the modulation of key signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study ReferenceTargetBiological ActivityObservations
FGFRsKinase InhibitionDecreased cell proliferation and increased apoptosis in cancer cells.
Various Cancer Cell LinesAnticancer PropertiesEffective against multiple cancer types; specific IC50 values not disclosed.
Cellular PathwaysSignaling ModulationAffects RAS–MEK–ERK and PI3K–Akt pathways, crucial for tumor growth.

Case Studies

  • Cancer Research : In a study evaluating the anticancer potential of various pyrrole derivatives, this compound was identified as a promising candidate for further development due to its selective inhibition of FGFRs, leading to reduced tumor growth in preclinical models .
  • Kinase Inhibition Studies : Experimental data indicated that this compound effectively inhibits FGFR-mediated signaling in vitro, demonstrating significant potential for therapeutic applications in cancers characterized by aberrant FGFR activity .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its specific substitution pattern which enhances its biological activity:

Compound NameStructure SimilarityBiological Activity
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridineSimilar pyrrole structureLess potent FGFR inhibitor
Pyrido[2,3-d]pyrimidine DerivativesDifferent ring systemVariable kinase activity

Properties

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-1-2-13-3-5(4)14-7(6)8(10,11)12/h1-3,14H

InChI Key

UIZBHJCPHYYALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=C(N2)C(F)(F)F)Br

Origin of Product

United States

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